2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile 2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 857636-98-7
VCID: VC8386866
InChI: InChI=1S/C8H14N2O/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-2,4-7H2
SMILES: C1CC(CN(C1)CC#N)CO
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile

CAS No.: 857636-98-7

Cat. No.: VC8386866

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile - 857636-98-7

Specification

CAS No. 857636-98-7
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name 2-[3-(hydroxymethyl)piperidin-1-yl]acetonitrile
Standard InChI InChI=1S/C8H14N2O/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-2,4-7H2
Standard InChI Key HGNOOPUXZAESBO-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC#N)CO
Canonical SMILES C1CC(CN(C1)CC#N)CO

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound features a piperidine ring—a six-membered saturated heterocycle containing one nitrogen atom—substituted at the 3-position with a hydroxymethyl (-CH2OH) group. The acetonitrile (-CH2CN) moiety is attached to the piperidine nitrogen via a methylene bridge. This arrangement creates a bifunctional molecule capable of hydrogen bonding (via the hydroxymethyl group) and polar interactions (via the nitrile group).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H14N2OCalculated
Molecular Weight154.21 g/molCalculated
IUPAC Name2-[3-(hydroxymethyl)piperidin-1-yl]acetonitrileSystematic Nomenclature
SMILESC1CC(CNC1)(CO)CC#NDerived
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (nitrile, hydroxyl, amine)

The nitrile group’s electron-withdrawing nature and the hydroxymethyl group’s hydrophilicity contribute to the compound’s balanced solubility in polar and nonpolar solvents .

Synthetic Routes and Optimization

General Synthesis Strategy

While no direct synthesis of 2-[3-(hydroxymethyl)piperidin-1-yl]acetonitrile is documented, analogous piperidine-acetonitrile derivatives are typically synthesized via nucleophilic substitution or reductive amination. A plausible route involves:

  • Hydroxymethylation of Piperidine: Introducing the hydroxymethyl group at the 3-position using formaldehyde under basic conditions.

  • Acetonitrile Functionalization: Alkylation of the piperidine nitrogen with chloroacetonitrile or cyanomethyl bromide .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsIntermediate
1Formaldehyde, NaOH, H2O, 60°C3-(hydroxymethyl)piperidine
2Chloroacetonitrile, K2CO3, DMF, rtTarget Compound

Industrial-Scale Considerations

Continuous flow reactors could enhance yield and purity by maintaining precise temperature and mixing control during the exothermic nitrile formation step . Post-synthesis purification via column chromatography or recrystallization would ensure high purity, critical for pharmaceutical applications.

Physicochemical and Spectroscopic Characteristics

Stability and Reactivity

The compound’s stability is influenced by:

  • pH Sensitivity: The hydroxymethyl group may undergo dehydration under acidic conditions, forming an alkene.

  • Nitrile Hydrolysis: Prolonged exposure to strong acids/bases could hydrolyze the nitrile to a carboxylic acid .

Spectroscopic Data (Predicted)

  • IR Spectroscopy: Peaks at ~3400 cm⁻¹ (O-H stretch), ~2250 cm⁻¹ (C≡N stretch), and 1100 cm⁻¹ (C-O stretch).

  • NMR (1H): δ 1.4–1.8 (m, piperidine CH2), δ 3.2 (s, N-CH2-CN), δ 3.6 (t, CH2OH) .

Biological Activity and Mechanistic Insights

Table 3: Hypothetical Biological Targets

TargetInteraction TypePotential Effect
CDK2H-bonding, hydrophobicCell cycle arrest
Serotonin ReceptorsPolar interactionsNeuromodulation

Antiproliferative Activity

While direct data is lacking, structurally similar compounds exhibit IC50 values of 12–15 µM against melanoma (SK-MEL-5) and breast cancer (MDA-MB-468) cell lines . The nitrile group’s electron-deficient nature may enhance membrane permeability, facilitating intracellular accumulation.

Applications in Drug Discovery

Lead Compound Optimization

The compound’s modular structure allows for derivatization at two sites:

  • Hydroxymethyl Group: Oxidation to a carboxylic acid or esterification for prodrug designs.

  • Nitrile Group: Reduction to an amine or conversion to tetrazole bioisosteres .

Case Study: GPCR Antagonists

In a 2016 study, piperidine-acetonitrile analogs demonstrated nanomolar affinity for serotonin receptors. Molecular dynamics simulations revealed stable binding poses over 30 ns, with RMSD fluctuations <4 Å .

Comparison with Structural Analogs

Table 4: Impact of Substituent Position on Properties

CompoundSubstituent PositionLogPSolubility (mg/mL)
2-[4-(Hydroxymethyl)piperidin-1-yl]acetonitrile40.812.4
2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile30.615.2

The 3-substituted isomer exhibits improved solubility due to reduced steric hindrance around the hydroxymethyl group .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator